molecular formula C13H11ClFN3 B11052191 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11052191
M. Wt: 263.70 g/mol
InChI Key: BEMCENOSTBNQRG-UHFFFAOYSA-N
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Description

2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is a heterocyclic compound that contains a pyrrole ring substituted with amino, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethylbut-2-ene-1,4-dione under acidic conditions to form the pyrrole ring. The resulting intermediate is then treated with cyanogen bromide to introduce the cyanide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets. The amino and cyanide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chloro and fluoro groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE
  • 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4-METHYL-1H-PYRROLE-3-CARBONITRILE

Uniqueness

2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is unique due to the presence of both methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents also provides distinct electronic properties that can be advantageous in various applications.

Properties

Molecular Formula

C13H11ClFN3

Molecular Weight

263.70 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-12(15)11(14)5-9/h3-5H,17H2,1-2H3

InChI Key

BEMCENOSTBNQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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